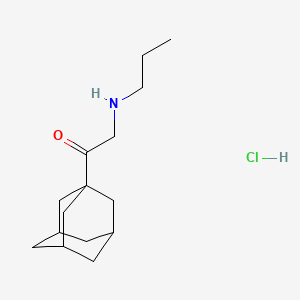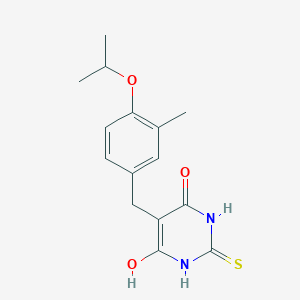![molecular formula C24H22N2O4 B5090867 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide](/img/structure/B5090867.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives and has been studied for its pharmacological properties in various fields such as cancer research, neuroscience, and immunology.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been reported to have immunomodulatory effects and can be used as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In neurodegenerative diseases, this compound has been shown to protect neurons by reducing oxidative stress and inflammation. This compound's immunomodulatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurodegenerative diseases, this compound protects neurons from oxidative stress and inflammation. This compound also has immunomodulatory effects and can be used as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has several advantages for lab experiments, including its small molecular weight, high solubility, and stability. This compound can be easily synthesized in the lab and can be modified to optimize its pharmacological properties. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the pharmacokinetics and toxicity profile of this compound.
Orientations Futures
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide has shown promising results in various fields of research, and there are several future directions that can be explored. In cancer research, this compound can be further studied for its potential as a chemotherapeutic agent and can be combined with other drugs to enhance its efficacy. In neurodegenerative diseases, this compound can be studied for its potential as a disease-modifying agent and can be tested in various animal models. In addition, this compound can be further modified to optimize its pharmacokinetics and toxicity profile.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties in various fields such as cancer research, neuroscience, and immunology. This compound's mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to optimize the pharmacokinetics and toxicity profile of this compound and to explore its potential therapeutic applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide involves the condensation of 4-butoxybenzoic acid with 4-amino-2-hydroxybenzamide, followed by the cyclization of the resulting intermediate with 2-aminophenol. The final product is obtained after purification and isolation through column chromatography. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-14-29-18-11-8-16(9-12-18)23(28)25-17-10-13-19(21(27)15-17)24-26-20-6-4-5-7-22(20)30-24/h4-13,15,27H,2-3,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPJZJEDDUMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)

![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5090853.png)

![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5090877.png)
![3-chloro-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5090882.png)
![ethyl 5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5090889.png)
